METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles.
Preparation Methods
The synthesis of METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is then reacted with various reagents to introduce the sulfanyl and acetamido groups, followed by the final esterification step to form the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antiviral, antimicrobial, and anticancer agent in various biological studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific structural features and biological activities. Similar compounds include:
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor in the synthesis of various triazole derivatives.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Known for its potential biological activities.
2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide: Another triazole derivative with similar applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
Methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate is a compound of interest due to its potential biological activities. The structure includes a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate typically involves the reaction of methyl benzoate derivatives with triazole-containing thiols. The process often employs catalysts such as triethylamine in solvent systems like ethanol or dimethylformamide (DMF), leading to products with varying yields depending on the reaction conditions.
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate have exhibited significant activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction. In vitro studies demonstrate that these compounds can significantly reduce cell viability in several cancer lines.
Case Studies
- Antibacterial Activity : A study investigated the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, suggesting potent antibacterial activity.
- Cytotoxic Effects : Another case study examined the cytotoxicity of related triazole compounds on human lung cancer cells (A549). The IC50 values were determined to be around 25 µM after 48 hours of treatment, indicating a dose-dependent response.
The biological activity of methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450s involved in steroid biosynthesis in fungi.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress, triggering cell death mechanisms.
Data Summary
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-14-13(17-16-8)21-7-11(18)15-10-6-4-3-5-9(10)12(19)20-2/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSKLYAPWRNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.